

# Commercial Availability and Technical Profile of High-Purity Dalbavancin-d6

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **Dalbavancin-d6**, a deuterated analog of the lipoglycopeptide antibiotic Dalbavancin. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for pharmacokinetic studies, bioanalytical method development, and other research applications.

### **Introduction to Dalbavancin-d6**

**Dalbavancin-d6** is a synthetic derivative of Dalbavancin where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Dalbavancin in biological matrices.[1][2] Its chemical and physical properties are nearly identical to those of Dalbavancin, ensuring similar behavior during sample extraction, chromatography, and ionization.[1]

## **Commercial Suppliers and Product Specifications**

Several commercial suppliers offer high-purity **Dalbavancin-d6** for research purposes. The following table summarizes the available information on product specifications from various vendors. It is important to note that a detailed Certificate of Analysis (CoA), which provides lot-specific purity and isotopic enrichment data, is typically available upon request from the suppliers.



| Supplier                               | Catalog<br>Number | CAS<br>Number                  | Molecular<br>Formula  | Molecular<br>Weight (<br>g/mol ) | Stated<br>Purity                                       | Isotopic<br>Enrichme<br>nt |
|----------------------------------------|-------------------|--------------------------------|-----------------------|----------------------------------|--------------------------------------------------------|----------------------------|
| Smolecule                              | S1798652          | 1126461-<br>54-8               | C88H94D6C<br>l2N10O28 | 1822.73                          | Not<br>specified                                       | Not<br>specified           |
| MedChem<br>Express                     | HY-<br>17586AS    | 1126461-<br>54-8               | Not<br>specified      | Not<br>specified                 | Not<br>specified                                       | Not<br>specified           |
| Simson<br>Pharma<br>Ltd.               | D1520007          | 1126461-<br>54-8               | C88H94D6C<br>I2N10O28 | 1822.75                          | High<br>quality,<br>CoA<br>provided                    | Not<br>specified           |
| Clearsynth                             | Not<br>specified  | 1126461-<br>54-8               | Not<br>specified      | Not<br>specified                 | High<br>quality,<br>CoA<br>provided                    | Not<br>specified           |
| Axios<br>Research                      | AR-<br>D01105     | 1126461-<br>54-8               | C88H94D6C<br>I2N10O28 | 1822.75                          | Meticulousl<br>y<br>characteriz<br>ed, CoA<br>provided | Not<br>specified           |
| TLC<br>Pharmaceu<br>tical<br>Standards | Not<br>specified  | 1126461-<br>54-8               | C88H94D6C<br>I2N10O28 | 1822.75                          | CoA<br>available                                       | Not<br>specified           |
| Pharmaffili<br>ates                    | PA STI<br>089093  | 1126461-<br>54-8               | C88H94D6C<br>l2N10O28 | 1822.75                          | Not<br>specified                                       | Not<br>specified           |
| Alsachim                               | C7936             | 171500-<br>79-1<br>(unlabeled) | C88H94D6C<br>I2N10O28 | 1822.75                          | ≥ 98.00%                                               | ≥ 98% ²H                   |

# **Experimental Protocols**



## **Synthesis and Purification**

The manufacturing of Dalbavancin, and by extension its deuterated analog, is a multi-step process that begins with the fermentation of a selected Nonomuraea strain to produce the natural glycopeptide complex A-40926.[3] This precursor undergoes a series of chemical modifications to yield the final product. While specific details of the deuteration process are proprietary to the manufacturers, the general synthetic route involves:

- Fermentation: Cultivation of a Nonomuraea strain to produce the A-40926 glycopeptide complex.
- Esterification: Selective esterification of the carboxyl group on the sugar moiety of the A-40926 precursor.
- Amidation: Amidation of the peptidyl carboxyl group.
- Saponification: Saponification of the ester of the N-acylaminoglucuronic acid carboxyl group.

  [3]
- Deuteration: Introduction of deuterium atoms at specific positions in the molecule. This is a critical step that is carefully controlled to ensure high isotopic enrichment.
- Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high chemical purity.[1]

## **Quality Control and Analytical Methodology**

The quality of high-purity **Dalbavancin-d6** is assessed using a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment.

- 1. Identity Confirmation:
- Mass Spectrometry (MS): Used to confirm the molecular weight of Dalbavancin-d6 and to verify the incorporation of six deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the deuterium labels and the overall structure of the molecule.



#### 2. Purity Assessment:

 High-Performance Liquid Chromatography (HPLC): The primary method for determining the chemical purity of **Dalbavancin-d6**.[1][4] A typical HPLC method would involve a reversedphase column with a gradient elution using a mixture of aqueous and organic solvents, with UV detection.[4]

#### 3. Isotopic Enrichment Determination:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the
percentage of the deuterated species relative to the unlabeled and partially labeled species.
 An isotopic purity of over 98% is a common specification for such internal standards.[1]

A Representative Bioanalytical Method using **Dalbavancin-d6**:

A published LC-MS/MS method for the therapeutic drug monitoring of Dalbavancin in human plasma utilizes **Dalbavancin-d6** as an internal standard.[2] The key steps of this protocol are:

- Sample Preparation:
  - Dilute 3 μL of plasma with 47 μL of ultrapure water.
  - Add 150 μL of a 1 mg/L Dalbavancin-d6 solution in methanol (internal standard).
  - Vortex the mixture for 15 seconds.
  - Centrifuge at 13,000 rpm for 5 minutes at room temperature.
  - Transfer 50 μL of the clear supernatant to an autosampler vial.[2]
- LC-MS/MS Analysis:
  - Inject 3 μL of the prepared sample into the LC-MS/MS system.
  - Chromatographic separation is achieved on a suitable reversed-phase column.
  - Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]



## Visualizing Workflows and Pathways General Synthesis and Quality Control Workflow for Dalbavancin-d6



Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and quality control of high-purity **Dalbavancin-d6**.



## **Application in a Bioanalytical Workflow**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy Dalbavancin-d6 | 1126461-54-8 [smolecule.com]
- 2. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalbavancin Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of High-Purity Dalbavancin-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395755#commercial-suppliers-of-high-puritydalbavancin-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com